4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine
Overview
Description
4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound has a chloro group at position 4, a methyl group at position 2, and a 3-methylphenyl group at position 6. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichloropyrimidine with 3-methylphenylmagnesium bromide (Grignard reagent) in the presence of a catalyst such as iron(III) acetylacetonate. The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures (0°C) to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors may also be employed to enhance reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are employed.
Major Products Formed
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidines.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it can block the activity of protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The molecular targets and pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyrimidine: Similar structure but lacks the 3-methylphenyl group.
4-Chloro-6-methylpyrimidine: Similar structure but lacks the 3-methylphenyl group.
4-Chloro-2,6-dimethylpyrimidine: Similar structure but lacks the 3-methylphenyl group.
Uniqueness
4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine is unique due to the presence of the 3-methylphenyl group at position 6, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to specific biological targets and improve its pharmacokinetic properties compared to other pyrimidine derivatives .
Properties
IUPAC Name |
4-chloro-2-methyl-6-(3-methylphenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-4-3-5-10(6-8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEZOIIZYPYWKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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